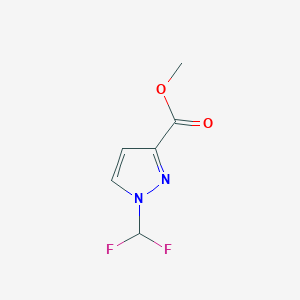

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Descripción general

Descripción

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a carboxylate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound has been optimized by various chemical companies. The process involves large-scale synthesis using similar reaction conditions as described above, with modifications to improve yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves the inhibition of specific enzymes. For instance, in its role as a fungicide, it inhibits succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- Difluoromethylated pyrazoline

- Difluoromethylated pyrrole

- Difluoromethylated thiophene

Uniqueness

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Actividad Biológica

Methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry and agriculture due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is known for enhancing lipophilicity and biological activity. Its molecular formula is , and it has been noted for its potential as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound's derivatives have been shown to inhibit enzymes critical for microbial survival, leading to antimicrobial effects. For instance, they may inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain, which is crucial for the fungicidal action of related compounds 7.

- Cell Membrane Penetration : The difluoromethyl group enhances the compound's lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets 1.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial properties:

- Fungicidal Activity : It serves as an intermediate in the synthesis of several fungicides, including Isopyrazam and Sedaxane, which are effective against various phytopathogenic fungi 7. Studies have shown that derivatives of this compound can significantly inhibit the growth of fungi such as Zymoseptoria tritici.

| Compound Name | Activity | Reference |

|---|---|---|

| Isopyrazam | Effective against septoria leaf blotch | 7 |

| Sedaxane | Broad spectrum fungicide | 7 |

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- Antifungal Activity Study : A series of novel derivatives were synthesized and tested against seven phytopathogenic fungi. One derivative exhibited higher antifungal activity than boscalid, a commonly used fungicide 9.

- Structure-Activity Relationship (SAR) : Research employing quantitative structure-activity relationship (QSAR) models has identified key structural features that enhance biological activity, providing insights into the design of more effective compounds 9.

Propiedades

IUPAC Name |

methyl 1-(difluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c1-12-5(11)4-2-3-10(9-4)6(7)8/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCVCPISHPLHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.